4-Aminopyrene

Descripción general

Descripción

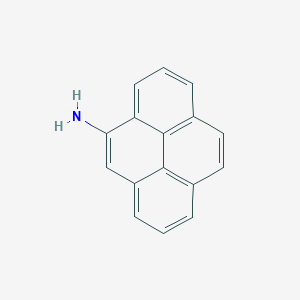

4-Aminopyrene is an organic compound with the chemical formula C16H11N. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where an amino group is attached to the fourth position of the pyrene ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrene typically involves the nitration of pyrene followed by reduction. The nitration process introduces a nitro group at the fourth position of the pyrene ring. This is achieved by treating pyrene with a mixture of concentrated nitric acid and sulfuric acid. The resulting 4-nitropyrene is then reduced to this compound using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminopyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyrenequinones.

Reduction: Dihydro-4-aminopyrene.

Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Neurological Disorders

4-Aminopyrene is predominantly studied for its effects on conditions such as multiple sclerosis (MS) and spinal cord injuries (SCI). Clinical trials have shown that it can improve motor function and reduce spasticity in patients with MS.

- Multiple Sclerosis : 4-AP has been found to enhance neuromuscular function in MS patients by restoring conduction in demyelinated axons. A study indicated that patients receiving 4-AP showed significant improvements in motor and sensory functions after long-term administration .

- Spinal Cord Injury : In a randomized trial, long-term oral administration of 4-AP led to statistically significant increases in motor function among individuals with SCI . The compound was associated with enhanced pulmonary function and reduced spasticity.

Transdermal Delivery Systems

Recent research has explored transdermal delivery methods for 4-AP, demonstrating that this approach can accelerate functional recovery following peripheral nerve injuries. In animal models, transdermal administration resulted in improved nerve conduction and reduced axonal degeneration compared to control groups .

Toxicological Studies

While 4-AP shows therapeutic potential, it also poses risks of toxicity, especially in cases of overdose. Reports have documented symptoms such as seizures and extrapyramidal effects following excessive doses . Understanding these toxicological aspects is crucial for safe clinical application.

Efficacy of this compound in Neurological Disorders

Case Studies

- Multiple Sclerosis Case Study : A clinical trial involving patients with MS revealed that those treated with 4-AP experienced notable improvements in mobility and muscle strength. The study highlighted the compound's ability to enhance synaptic transmission without necessarily restoring conduction in demyelinated axons .

- Spinal Cord Injury Case Study : In a cohort of individuals with chronic SCI, administration of 4-AP led to marked improvements in both sensory and motor functions over a three-month period. The results indicated that higher doses correlated with better outcomes in functional recovery .

- Toxicity Case Report : A case involving a patient who overdosed on 4-AP showed severe neurological symptoms, including seizures and altered mental status. This case underscored the importance of monitoring dosage and understanding the compound's side effects .

Mecanismo De Acción

The mechanism of action of 4-Aminopyrene involves its ability to intercalate with nucleic acids, disrupting their normal function. This intercalation can inhibit the replication and transcription processes in cells. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays. The compound targets nucleic acids and interacts with them through π-π stacking interactions, leading to changes in their structural conformation.

Comparación Con Compuestos Similares

4-Aminoantipyrine: Known for its analgesic and anti-inflammatory properties.

4-Aminopyridine: Used as a potassium channel blocker in neurological research.

4-Aminobenzoic Acid: An intermediate in the synthesis of folic acid.

Comparison: 4-Aminopyrene is unique due to its polycyclic aromatic structure, which imparts distinct photophysical properties not found in simpler aromatic amines like 4-Aminopyridine or 4-Aminobenzoic Acid. Its ability to intercalate with nucleic acids and its use in electronic applications set it apart from other similar compounds.

Actividad Biológica

4-Aminopyrene (4-AP) is a compound that has garnered attention for its potential therapeutic effects, particularly in neurological conditions. This article explores the biological activity of 4-AP, focusing on its mechanisms, therapeutic applications, and associated case studies.

Chemical Structure and Properties

This compound is an aromatic amine derived from pyrene. Its structure contributes to its biological activity, particularly its interaction with ion channels in neuronal cells. The compound acts primarily as a potassium channel blocker, which can enhance neuronal excitability and has implications for treating various neurological disorders.

The primary mechanism through which 4-AP exerts its effects is by blocking voltage-gated potassium (Kv) channels. This blockade leads to increased depolarization of neurons, enhancing neurotransmitter release and improving synaptic transmission. The following are key mechanisms identified in research:

- Neuroprotection : 4-AP has shown neuroprotective properties in various in vitro models, including those simulating amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). It reduces endoplasmic reticulum stress and caspase activation, which are critical in neurodegeneration .

- Inflammatory Response Modulation : In models of neuroinflammation, 4-AP has been observed to decrease the release of pro-inflammatory mediators from microglia and protect neurons from amyloid beta toxicity .

- Calcium Homeostasis : Preliminary evidence suggests that 4-AP may influence cellular calcium levels, which are crucial for various cellular functions including neurotransmitter release and neuronal survival .

Multiple Sclerosis

4-AP is primarily used to improve walking speed and muscle strength in patients with MS. Clinical studies indicate that approximately 40% of patients experience a significant increase in walking speed when treated with 4-AP, with long-term benefits observed in many cases . However, it does not halt disease progression.

Spinal Cord Injury

Patients with spinal cord injuries have reported improvements in motor function and a reduction in spasticity when treated with 4-AP. This suggests its potential utility beyond MS .

Neurodegenerative Diseases

Research indicates that 4-AP may have applications in treating other neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate synaptic transmission could be beneficial in managing symptoms associated with these conditions .

Case Studies

Several case studies have documented the effects and potential toxicity of 4-AP:

- Accidental Overdose : A case involving a patient with MS who overdosed on 4-AP exhibited severe neurological symptoms including seizures and delirium. The patient was treated successfully with benzodiazepines .

- Long-term Effects : A study reported on patients who experienced chronic use of 4-AP for MS management, noting improvements in mobility but also highlighting instances of toxicity leading to neurological complications .

- Toxicity Profile : Research has indicated that while 4-AP can be effective therapeutically, it carries risks of toxicity, particularly at higher doses. Monitoring is essential during treatment to mitigate adverse effects .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propiedades

IUPAC Name |

pyren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBSKADMMKVOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168936 | |

| Record name | 4-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-03-5 | |

| Record name | 4-Pyrenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-aminopyrene formed in the body, and what are the implications of this metabolic pathway?

A1: this compound is primarily generated through the nitroreduction of 4-nitropyrene, a process primarily facilitated by enzymes like xanthine oxidase [, ]. This pathway is particularly active in the liver and mammary gland, the latter being a target organ for 4-nitropyrene-induced carcinogenesis []. This suggests that this compound could be a key player in 4-nitropyrene's carcinogenic effects. While not definitively carcinogenic itself, its presence signals the occurrence of potentially damaging metabolic processes.

Q2: Does the position of the nitro group on nitropyrene molecules influence how they are metabolized by the human body?

A2: Yes, research indicates that the position of the nitro group on nitropyrene isomers significantly affects their metabolism by human enzymes []. For instance, while human hepatic microsomes readily metabolize 1-nitropyrene and 4-nitropyrene, primarily via cytochrome P450 3A4, the same enzyme system shows limited activity towards 2-nitropyrene []. Furthermore, this compound is detected as a metabolite of 4-nitropyrene but not 1-nitropyrene or 2-nitropyrene, highlighting the specificity of the nitroreduction pathway based on the nitro group's position []. This difference in metabolism could explain the varying toxicological profiles observed for the different nitropyrene isomers.

Q3: What types of DNA adducts are formed by 4-nitropyrene, and how does the mechanism of formation differ from those formed by its metabolites?

A3: 4-Nitropyrene, when metabolized via nitroreduction, primarily forms DNA adducts through its metabolites, not directly []. Although the specific structures of these adducts are not fully elucidated, they are distinct from those formed by the direct reaction of 4-nitropyrene metabolites, such as N-(deoxyguanosin-8-yl)-4-aminopyrene []. This suggests a more complex interaction between 4-nitropyrene metabolites and DNA than initially thought, potentially involving multiple reactive intermediates. Further research is needed to characterize these adducts fully and understand their role in 4-nitropyrene-induced carcinogenesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.